1H-Indazole-6-carboxylic acid, 3-(trifluoromethyl)-
Overview
Description
1H-Indazole-6-carboxylic acid, 3-(trifluoromethyl)- is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a trifluoromethyl group at the 3-position and a carboxylic acid group at the 6-position makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
The synthesis of 1H-Indazole-6-carboxylic acid, 3-(trifluoromethyl)- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazole derivatives . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation . Industrial production methods often involve optimized synthetic routes to ensure high yields and purity.
Chemical Reactions Analysis
1H-Indazole-6-carboxylic acid, 3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are facilitated by the electron-rich nature of the indazole ring.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the indazole ring.
Scientific Research Applications
1H-Indazole-6-carboxylic acid, 3-(trifluoromethyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 1H-Indazole-6-carboxylic acid, 3-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways . The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1H-Indazole-6-carboxylic acid, 3-(trifluoromethyl)- can be compared with other indazole derivatives, such as:
1H-Indazole-3-carboxylic acid: Lacks the trifluoromethyl group, which can significantly alter its chemical and biological properties.
1H-Indazole-4-carboxylic acid: The carboxylic acid group is positioned differently, affecting its reactivity and interactions.
1H-Indazole-5-carboxylic acid: Similar to the 4-carboxylic acid derivative, but with distinct positional isomerism.
The presence of the trifluoromethyl group in 1H-Indazole-6-carboxylic acid, 3-(trifluoromethyl)- enhances its lipophilicity and metabolic stability, making it unique among its peers .
Properties
IUPAC Name |
3-(trifluoromethyl)-2H-indazole-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)7-5-2-1-4(8(15)16)3-6(5)13-14-7/h1-3H,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHAOAJOMLUVEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101234196 | |
Record name | 3-(Trifluoromethyl)-1H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101234196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374258-64-6 | |
Record name | 3-(Trifluoromethyl)-1H-indazole-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374258-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethyl)-1H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101234196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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